molecular formula C12H16O2 B2750421 4-(2-Methyl-4-methoxyphenyl)-2-butanone CAS No. 411238-32-9

4-(2-Methyl-4-methoxyphenyl)-2-butanone

Cat. No.: B2750421
CAS No.: 411238-32-9
M. Wt: 192.258
InChI Key: SVCJZXCTBZGOGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methyl-4-methoxyphenyl)-2-butanone is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.258. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scalable Synthesis Techniques

Continuous Flow Synthesis

The development of scalable two-step continuous flow synthesis for 4-aryl-2-butanone derivatives, including nabumetone and aroma compounds like raspberry ketone, demonstrates an advanced method for producing these compounds efficiently. This process involves Mizoroki–Heck, Wittig, or aldol strategies followed by selective hydrogenation, showcasing a potential approach for synthesizing 4-(2-Methyl-4-methoxyphenyl)-2-butanone on an industrial scale (Viviano et al., 2011).

Green Chemistry Applications

Multifunctional Catalysts for Fine Chemicals Synthesis

A one-pot multi-step process utilizing multifunctional base–acid-metal catalysts for synthesizing fine chemicals, including 4-(4-methoxyphenyl)-2-butanone, highlights the application of green chemistry principles. This method significantly reduces the environmental impact (E factor) compared to conventional manufacturing routes, illustrating the potential for environmentally friendly synthesis of related compounds (Climent et al., 2010).

Photophysical and Photochemical Properties

Photochemical Synthesis

The exploration of photochemical approaches for synthesizing chromones from p-methoxyphenyl esters of various acids, including 2-butynoic and propynoic, provides insight into the photophysical properties and potential for photo-induced reactions of related methoxyphenyl compounds. This methodology could be applicable to the synthesis or modification of this compound derivatives (Álvaro et al., 1987).

Biological and Environmental Applications

Antioxidant Activities of Phenols

Studies on the antioxidant activities of various phenols and catechols in different media provide a foundation for understanding the reactivity and potential biological applications of this compound. The research suggests that methoxy groups on phenols can significantly affect their antioxidant properties, which could be relevant for designing compounds with desired biological activities (Barclay et al., 1999).

Properties

IUPAC Name

4-(4-methoxy-2-methylphenyl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9-8-12(14-3)7-6-11(9)5-4-10(2)13/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCJZXCTBZGOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)CCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.